(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O2/c1-14-6-2-4-8-19(14)26-22(28)17-12-15-7-3-5-9-21(15)29-23(17)27-20-11-10-16(24)13-18(20)25/h2-13H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIPZYJZAHSHRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde under acidic or basic conditions.
Introduction of the Imino Group: The imino group is introduced by reacting the chromene core with 2,4-difluoroaniline in the presence of a suitable catalyst, such as a Lewis acid.
Carboxamide Formation: The final step involves the reaction of the intermediate with 2-methylaniline to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a chromene core with a difluorophenyl imino group and a methylphenyl substituent, which contributes to its unique chemical reactivity and biological activity. Its molecular formula is , and it has a molecular weight of 390.4 g/mol.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to (2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide exhibit significant anticancer properties. A study demonstrated that derivatives of chromene compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism involves the interaction of the compound with specific enzymes or receptors involved in cancer progression. For instance, chromene derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell survival and proliferation.
Case Study: Anticancer Screening
A comparative study evaluated the anticancer efficacy of several chromene derivatives, including (2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide. Results indicated a dose-dependent inhibition of cell viability in breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Agrochemical Applications
Pesticidal Activity
The compound has also been explored for its potential use as a pesticide. Research indicates that chromene derivatives can act as effective plant protection agents against various pests, including insects and nematodes . The introduction of difluorophenyl groups enhances the biological activity of these compounds.
Development of Formulations
Innovative formulations incorporating (2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide have been developed to improve stability and efficacy in agricultural applications. These formulations are designed to optimize the delivery of active ingredients to target pests while minimizing environmental impact .
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves several steps:
-
Formation of Chromene Core:
The chromene structure is synthesized from 2-hydroxyacetophenone and an aldehyde under acidic conditions. -
Introduction of Difluorophenyl Group:
This is achieved through nucleophilic substitution reactions using difluorobenzene derivatives. -
Formation of Imino Group:
The imino group is introduced by reacting the intermediate with 2,4-difluoroaniline under dehydrating conditions.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Rings
- Fluorine Substitution Patterns: The 2,4-difluorophenyl group in the target compound contrasts with analogs like (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide (), which has a single fluorine at the para position. The di-fluorination likely increases lipophilicity and resistance to oxidative metabolism compared to mono-fluorinated derivatives . In compound sc-491810 (), the imino group is substituted with a 4-methylphenyl ring instead of fluorine.
- Carboxamide Substituents: The 2-methylphenyl carboxamide in the target compound differs from the tetrahydrofuran-2-ylmethyl group in sc-491808 (). The latter’s oxygen-containing substituent may improve solubility but reduce membrane permeability compared to the hydrophobic 2-methylphenyl group . In (2Z)-2-[(2,5-dimethoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide (sc-491811, ), methoxy groups introduce hydrogen-bonding capacity, which could enhance target interaction but increase metabolic susceptibility .
Physicochemical Properties
- Melting Points and Solubility: Chromene-carboxamides with sulfonamide groups (e.g., compound 12 in ) exhibit high melting points (>300°C) due to strong intermolecular hydrogen bonding. The target compound’s 2-methylphenyl group may lower its melting point slightly, as alkyl groups reduce crystallinity . Solubility in polar aprotic solvents (e.g., DMF) is common for these compounds, as seen in and . Fluorine substituents may enhance solubility in biological fluids compared to non-fluorinated analogs .
Data Tables
Table 1: Comparison of Key Chromene-Carboxamide Derivatives
Biological Activity
(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide, with CAS number 1327185-19-2, is a synthetic organic compound notable for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 390.4 g/mol. The structure features a chromene core, which contributes to its biological activity.
Pharmacological Activities
Research indicates that (2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that compounds within the chromene class can induce apoptosis in cancer cells. For instance, derivatives have shown inhibition of cell proliferation in various cancer cell lines through modulation of apoptotic pathways and oxidative stress responses .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In animal models, it demonstrated significant reduction in inflammation markers and pain relief comparable to standard anti-inflammatory drugs .
- Antimicrobial Properties : Some studies have highlighted the potential antimicrobial activity of chromene derivatives against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes .
The biological activity of (2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammatory processes. For example, it has been associated with the inhibition of DPP-4 (Dipeptidyl Peptidase-4), which is relevant in diabetes management.
- Receptor Interaction : Binding to various receptors modulates signaling pathways that regulate cell survival and apoptosis. This interaction can lead to enhanced therapeutic efficacy in cancer treatment .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antinociceptive Effects : A study investigated the effects of a similar chromene derivative on pain models in mice, demonstrating significant antinociceptive activity through both central and peripheral mechanisms .
- Cancer Cell Line Studies : Research focusing on chromene derivatives showed promising results in inhibiting proliferation in DU-145 prostate cancer cells by inducing apoptosis via oxidative stress pathways .
Data Table
The following table summarizes key findings related to the biological activities of (2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
